molecular formula C19H17BrN6OS B10956144 2-{[5-(3-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

2-{[5-(3-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

Cat. No.: B10956144
M. Wt: 457.3 g/mol
InChI Key: OTDJARLDAUFQPT-WSDLNYQXSA-N
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Description

2-{[4-Allyl-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(4-pyridyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a bromophenyl group, an allyl group, and a pyridylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(4-pyridyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile compound under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, where a brominated aromatic compound reacts with the triazole ring.

    Attachment of the Allyl Group: The allyl group is attached via an alkylation reaction, where an allyl halide reacts with the triazole derivative in the presence of a base.

    Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting the triazole derivative with an appropriate acyl hydrazide under acidic or basic conditions.

    Introduction of the Pyridylmethylidene Group: The final step involves the condensation of the acetohydrazide derivative with a pyridyl aldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyridylmethylidene group, converting it to a pyridylmethyl group.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Reduced pyridyl derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-{[4-Allyl-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(4-pyridyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various microorganisms.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(4-pyridyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and the bromophenyl group are crucial for binding to these targets, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, such as signal transduction and gene expression, resulting in its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
  • 2-{[4-Allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
  • 2-{[4-Allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Uniqueness

The uniqueness of 2-{[4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(4-pyridyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridylmethylidene group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H17BrN6OS

Molecular Weight

457.3 g/mol

IUPAC Name

2-[[5-(3-bromophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C19H17BrN6OS/c1-2-10-26-18(15-4-3-5-16(20)11-15)24-25-19(26)28-13-17(27)23-22-12-14-6-8-21-9-7-14/h2-9,11-12H,1,10,13H2,(H,23,27)/b22-12+

InChI Key

OTDJARLDAUFQPT-WSDLNYQXSA-N

Isomeric SMILES

C=CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=NC=C2)C3=CC(=CC=C3)Br

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NN=CC2=CC=NC=C2)C3=CC(=CC=C3)Br

Origin of Product

United States

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